2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28lambda4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid
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Overview
Description
Transdermal peptides are short chains of amino acids designed to penetrate the skin barrier and deliver therapeutic agents directly into the bloodstream. These peptides have gained significant attention due to their potential to improve drug delivery systems, offering a non-invasive and efficient alternative to traditional methods such as oral or injectable routes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Transdermal peptides are typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. This process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of transdermal peptides involves scaling up the SPPS process. This includes the use of automated peptide synthesizers, which can handle large volumes of reagents and resins. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Transdermal peptides can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids to modify their properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered stability, solubility, or biological activity. For example, oxidation of methionine can lead to methionine sulfoxide, which may affect the peptide’s function .
Scientific Research Applications
Transdermal peptides have a wide range of scientific research applications:
Chemistry: Used as models to study peptide synthesis and modification.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Utilized in the development of new drug delivery systems for conditions such as diabetes, cancer, and hormonal disorders.
Industry: Applied in the formulation of cosmetic products and transdermal patches for sustained drug release
Mechanism of Action
Transdermal peptides exert their effects by penetrating the stratum corneum, the outermost layer of the skin, and reaching the deeper layers where they can enter the bloodstream. This process is facilitated by their small size and the presence of specific sequences that enhance their permeability. Once in the bloodstream, these peptides can interact with their molecular targets, such as receptors or enzymes, to exert their therapeutic effects .
Comparison with Similar Compounds
Transdermal peptides can be compared with other delivery systems such as:
Cell-penetrating peptides (CPPs): These peptides also facilitate the delivery of therapeutic agents across cellular membranes but are not specifically designed for transdermal delivery.
Microneedles: These are used to create microchannels in the skin to enhance drug delivery but involve a more invasive approach compared to transdermal peptides.
Chemical penetration enhancers: These compounds increase skin permeability but may cause irritation or damage to the skin
Similar Compounds
TAT peptide: A well-known CPP used for intracellular delivery.
P28 peptide: Another CPP that has been studied for its ability to penetrate cell membranes.
Dimethyl sulfoxide (DMSO): A chemical penetration enhancer used to increase skin permeability
Transdermal peptides offer a unique combination of non-invasiveness and efficiency, making them a promising tool in various fields of research and medicine.
Properties
Molecular Formula |
C41H67N13O16S2 |
---|---|
Molecular Weight |
1062.2 g/mol |
IUPAC Name |
2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28λ4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C41H67N13O16S2/c1-21(43)33(61)47-24-8-3-2-7-23(34(62)45-15-32(59)60)48-37(65)26(13-22-14-44-20-46-22)50-35(63)25(9-4-5-11-42)49-40(68)30(19-58)71-72(70)31-10-6-12-54(31)41(69)29(18-57)53-39(67)28(17-56)52-38(66)27(16-55)51-36(24)64/h14,20-21,23-31,55-58H,2-13,15-19,42-43H2,1H3,(H,44,46)(H,45,62)(H,47,61)(H,48,65)(H,49,68)(H,50,63)(H,51,64)(H,52,66)(H,53,67)(H,59,60) |
InChI Key |
KSPOFDOFSFGNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(SS(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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